molecular formula C8H14N2S B14614036 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione CAS No. 58913-37-4

6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione

Cat. No.: B14614036
CAS No.: 58913-37-4
M. Wt: 170.28 g/mol
InChI Key: UAUFKBPVAFNEFL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione is an organic compound with a unique structure that includes a pyridine ring, a thione group, and a methylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific biological context but often include inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and thione-containing molecules, such as:

Uniqueness

What sets 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and a promising candidate in biological research .

Properties

CAS No.

58913-37-4

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2,2-dimethyl-4-(methylamino)-1,3-dihydropyridine-6-thione

InChI

InChI=1S/C8H14N2S/c1-8(2)5-6(9-3)4-7(11)10-8/h4,9H,5H2,1-3H3,(H,10,11)

InChI Key

UAUFKBPVAFNEFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=S)N1)NC)C

Origin of Product

United States

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